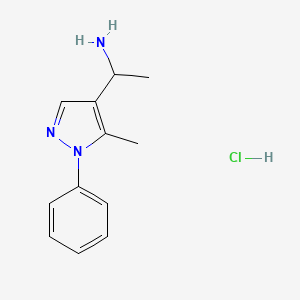

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride

Overview

Description

“1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride” is a chemical compound with the empirical formula C6H12ClN3. It has a molecular weight of 161.63 . It is related to the class of compounds known as pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques, including 1H and 13C NMR and Fourier transform infrared (FT-IR) spectroscopy . Theoretical studies, such as density functional theory (DFT) at the B3LYP/TZ2P level of theory, can also be used to compare experimental and calculated NMR chemical shifts .Chemical Reactions Analysis

Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

Pyrazole derivatives are generally soluble in water and other polar solvents . Their physical and chemical properties can be influenced by the nature of their substituent groups .Scientific Research Applications

Structural Analysis and Tautomerism

- Structural Tautomerism in Pyrazolone Derivatives : A study by Amarasekara et al. (2009) examined the structural tautomerism of Schiff base derivatives of 4-acylpyrazolone. Using various NMR spectroscopic methods and crystal structure analysis, they confirmed the predominant existence of the amine-one(I) tautomeric form both in chloroform solutions and solid state, stabilized by strong hydrogen bonding between amine hydrogen and the pyrazolone C3 carbonyl oxygen (Amarasekara et al., 2009).

Hydrogen-Bonded Structural Forms

- Hydrogen-Bonded Sheets and Chains in Isomeric Methyl Pyrazoles : Portilla et al. (2007) revealed that in certain methyl pyrazoles, molecules form complex sheets or chains through hydrogen bonds, showcasing a range of N-H...N, N-H...O, and C-H...O interactions. The study emphasizes the role of molecular-electronic structure polarization in forming these structures (Portilla et al., 2007).

Antimicrobial Applications

- Antimicrobial Activity of Pyrazole Derivatives : Research by Bondock et al. (2011) demonstrated the significant antibacterial and antifungal activity of certain 4-hetarylpyrazoles and furo[2,3-c]pyrazoles against various microorganisms, suggesting their potential as antimicrobial agents (Bondock et al., 2011).

Crystalline Structure and Bioactivities

- X-Ray Crystal Study and Biological Activities of Pyrazole Derivatives : A study by Titi et al. (2020) explored the crystal structure and biological activities of pyrazole derivatives, identifying specific pharmacophore sites with antitumor, antifungal, and antibacterial potential. The research provided insights into the molecular structure and biological relevance of these compounds (Titi et al., 2020).

Novel Pyrazolone Derivatives Synthesis

Deacylation in Pyrazolone Derivatives Synthesis : A study by Hu et al. (2018) focused on the synthesis of novel pyrazolone derivatives, investigating the role of deacylation in the process and the resulting compound structures (Hu et al., 2018).

Synthesis and Biological Activity of Thiazole-Containing Derivatives : Abdelhamid et al. (2010) synthesized various thiazole-containing derivatives with pyrazole moieties and evaluated their antimicrobial activity, presenting a new class of compounds with potential therapeutic applications (Abdelhamid et al., 2010).

Characterization of Schiff Base Derivatives : Gowri et al. (2012) characterized a novel Schiff base crystal derived from 5-methyl-2-phenyl-4-benzoyl pyrazolin-3-one, providing insights into its molecular structure and potential applications in higher complexity organized entities (Gowri et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s worth noting that similar compounds have shown to interact with various targets, leading to a range of biological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Similar compounds have shown a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Future Directions

properties

IUPAC Name |

1-(5-methyl-1-phenylpyrazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-9(13)12-8-14-15(10(12)2)11-6-4-3-5-7-11;/h3-9H,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZWBXNLYGXEJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

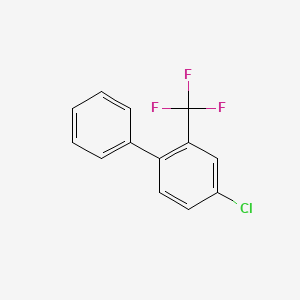

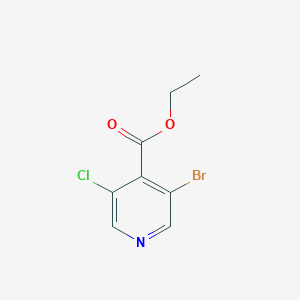

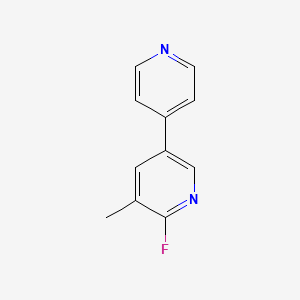

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide](/img/structure/B3222764.png)

![3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B3222765.png)

![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3222776.png)

![3-Methylidenebicyclo[3.2.1]octan-8-one](/img/structure/B3222793.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3222816.png)

![6-Ethyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3222822.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B3222826.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B3222834.png)

![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3222837.png)

![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3222843.png)